molecular formula C15H15N5O B1377277 2-Amino Nevirapine-d3 CAS No. 1346605-12-6

2-Amino Nevirapine-d3

Cat. No.: B1377277
CAS No.: 1346605-12-6
M. Wt: 284.33 g/mol
InChI Key: YIQLXAMOFWQAIM-FIBGUPNXSA-N
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Description

2-Amino Nevirapine-d3 is a deuterated analog of Nevirapine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection. The compound has a molecular formula of C15H12D3N5O and a molecular weight of 284.33 . It is primarily used in research settings, particularly in the study of proteomics and drug metabolism.

Preparation Methods

The synthesis of 2-Amino Nevirapine-d3 involves several steps, starting from the preparation of the nevirapine building blocks. One of the key intermediates is 2-chloro-3-amino-4-picoline, which is synthesized through a high-yield, cost-effective method . The final step involves the introduction of deuterium atoms to obtain the deuterated analog. Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with additional purification steps to ensure the incorporation of deuterium.

Chemical Reactions Analysis

2-Amino Nevirapine-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include Frémy’s salt for oxidation and ethyl valinate for substitution reactions . The major products formed from these reactions are quinoid derivatives, which are electrophilic and prone to react with bionucleophiles . These reactions are crucial for understanding the compound’s metabolic pathways and potential toxicological effects.

Scientific Research Applications

2-Amino Nevirapine-d3 is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used to study the metabolic pathways of nevirapine and its analogs. In biology, it helps in understanding the interactions between nevirapine and various biomolecules. In medicine, it is used to investigate the pharmacokinetics and pharmacodynamics of nevirapine, providing insights into its efficacy and safety . Additionally, it is used in proteomics research to study protein-drug interactions .

Mechanism of Action

The mechanism of action of 2-Amino Nevirapine-d3 is similar to that of nevirapine. It binds directly to the reverse transcriptase enzyme of HIV-1, blocking its RNA-dependent and DNA-dependent DNA polymerase activities . This binding causes a disruption of the enzyme’s catalytic site, preventing the replication of the viral genome. The activity of this compound does not compete with template or nucleoside triphosphates, making it a potent inhibitor of HIV-1 replication .

Comparison with Similar Compounds

2-Amino Nevirapine-d3 is unique due to the presence of deuterium atoms, which can alter its metabolic stability and pharmacokinetic properties compared to non-deuterated nevirapine. Similar compounds include other non-nucleoside reverse transcriptase inhibitors such as efavirenz and etravirine . These compounds also inhibit the reverse transcriptase enzyme but differ in their chemical structures and binding affinities. The deuterated analogs, like this compound, are particularly valuable in research for their enhanced stability and reduced metabolic degradation .

Properties

IUPAC Name

5-amino-2-cyclopropyl-7-(trideuteriomethyl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O/c1-8-7-11(16)18-14-12(8)19-15(21)10-3-2-6-17-13(10)20(14)9-4-5-9/h2-3,6-7,9H,4-5H2,1H3,(H2,16,18)(H,19,21)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIQLXAMOFWQAIM-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1NC(=O)C3=C(N2C4CC4)N=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1=CC(=NC2=C1NC(=O)C3=C(N2C4CC4)N=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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